Potassium 2-hydroxy-2-methylsuccinate is an organic compound that serves as a significant intermediate in various biochemical pathways. This compound is classified as a potassium salt of 2-hydroxy-2-methylsuccinate, which is a derivative of succinic acid. It plays a role in metabolic processes and has been studied for its potential applications in pharmaceuticals and biochemistry.
Potassium 2-hydroxy-2-methylsuccinate can be sourced from natural metabolic processes, particularly those involving succinate derivatives. It is classified under organic salts and can be categorized further based on its functional groups, primarily as a hydroxy acid due to the presence of a hydroxyl group (-OH) attached to the carbon skeleton.
The synthesis of potassium 2-hydroxy-2-methylsuccinate typically involves several steps:
The reaction can be represented as follows:
This process requires careful control of pH and temperature to ensure complete conversion and to avoid side reactions.
The molecular formula for potassium 2-hydroxy-2-methylsuccinate is , with a molecular weight of approximately 224.29 g/mol. The structure features a central succinate backbone with a hydroxyl group and a methyl group attached to one of the carbon atoms.
Potassium 2-hydroxy-2-methylsuccinate participates in various chemical reactions, primarily involving esterification and decarboxylation processes. It can react with alcohols to form esters, which are crucial in synthesizing more complex organic compounds.
A typical reaction might involve:
The mechanism of action for potassium 2-hydroxy-2-methylsuccinate involves its role as a metabolic intermediate. It participates in the tricarboxylic acid cycle (Krebs cycle), facilitating energy production within cells by contributing to the formation of ATP (adenosine triphosphate).
Potassium 2-hydroxy-2-methylsuccinate has several scientific uses:
Transition metal catalysis enables precise stereocontrol in synthesizing chiral intermediates for Potassium 2-hydroxy-2-methylsuccinate. Rhodium(I) complexes with chiral bisphosphinite ligands (e.g., bicyclo[3.2.0]heptane frameworks) facilitate asymmetric hydrogenation of prochiral alkenes like dimethyl itaconate. This process yields dimethyl 2-methylsuccinate—a direct precursor to the title compound—with moderate to high enantioselectivity. The mechanism involves substrate coordination to the metal center, followed by stereospecific hydride transfer. Key factors influencing enantiomeric excess (ee) include:
Table 1: Performance of Metal Catalysts in Asymmetric Synthesis of Methylsuccinate Derivatives
| Catalyst System | Substrate | Reaction Conditions | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Rh(I)/Bicyclic bisphosphinite | Dimethyl itaconate | H₂ (1 atm), 25°C, 12h | 70-85 | 60-75 | [7] |
| Pd(0)/Phosphine ligand | Allylic succinates | CO₂ (3 atm), 60°C | 45-60 | N/A | [4] |
Biocatalysis leverages engineered enzymes for stereoselective synthesis of 2-hydroxy-2-methylsuccinate intermediates:
Table 2: Biocatalytic Systems for Methylsuccinate Derivative Synthesis
| Enzyme/Organism | Substrate | Product | Conversion (%) | ee (%) | |
|---|---|---|---|---|---|
| OYE1 (recombinant) | 2-Methyleneglutarate | (R)-2-Methylsuccinate | >95 | >90 | [3] |
| Engineered P. putida | Itaconate | (R)-Methylsuccinyl-CoA | 100* | N/A | [5] |
***Growth-based selection confirmed pathway activity*
Radical processes enable C–C bond formation in succinate frameworks under mild conditions:
Table 3: Radical-Mediated Methods for Succinate Chain Elongation
| Method | Catalyst/System | Key Intermediate | Outcome | |
|---|---|---|---|---|
| Adenosylcobalamin-dependent | Methylsuccinyl-CoA dehydrogenase | 2-Hydroxy-2-methylsuccinyl-CoA | Stereospecific rearrangement | [6] |
| THETA cycle | Mco oxidase + Ccr | Methylsuccinyl-CoA | ATP-efficient C–C fixation | [6] |
Table 4: Compound Identification Data
| Identifier | Value | |
|---|---|---|
| CAS Number | 1030365-02-6 | |
| Molecular Formula | C₅H₆K₂O₅ | |
| SMILES | O=C([O-])C(C)(O)CC([O-])=O.[K+].[K+] | |
| IUPAC Name | Dipotassium 2-hydroxy-2-methylbutanedioate | |
| Synonyms | (±)-2-Hydroxy-2-methylsuccinic acid dipotassium salt | [1] [10] |
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8